![molecular formula C7H6BrN3 B1371213 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172534-83-6](/img/structure/B1371213.png)
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is a class of compounds that includes this compound, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .Molecular Structure Analysis
The molecular structure of this compound consists of a triazolo ring fused with a pyridine ring. The compound has a bromine atom at the 6th position and a methyl group at the 7th position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 212.05 .Applications De Recherche Scientifique
Herbicidal Activity
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine, a derivative of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Synthesis and Structural Characterization
Efficient synthesis methods for triazolopyridines, including this compound, have been developed using oxidative cyclization. The structural characterization of these compounds is achieved through techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Pyridylcarbene Formation
Studies on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions (pressure and temperature) have shown its decomposition to form pyridylcarbene intermediates. This process results in the formation of several bromopyridine derivatives, indicating potential in organic synthesis (Abarca, Ballesteros, & Blanco, 2006).
Antimicrobial Activity
Compounds related to this compound have shown significant antibacterial and antifungal activities. This highlights their potential use in developing antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Activity
Recent research indicates that certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those containing bromine atoms, exhibit notable antioxidant activities. This suggests their potential as antioxidant agents in various applications (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Synthesis of Diverse Derivatives
The synthesis of various derivatives of this compound has been explored, indicating the compound's versatility in creating a range of chemically diverse substances (Tang, Wang, Li, & Wang, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVGCGVFICPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656837 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172534-83-6 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



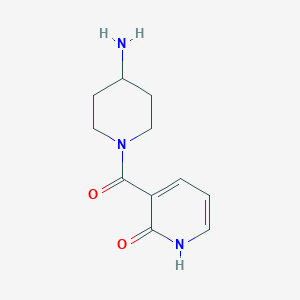

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
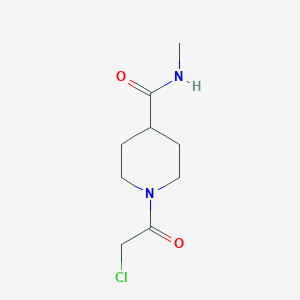
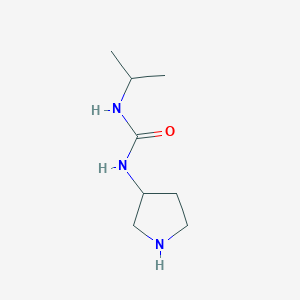
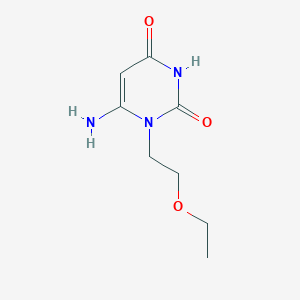
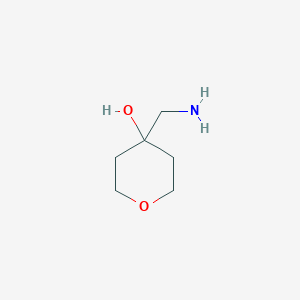

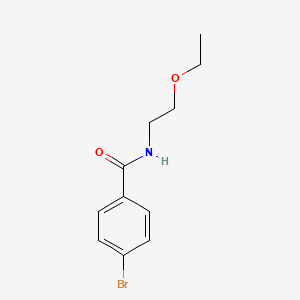
amine](/img/structure/B1371149.png)
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)
![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)